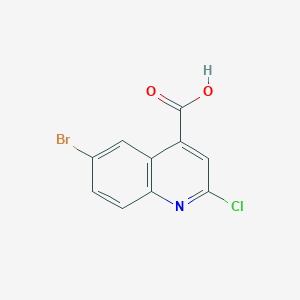

6-Bromo-2-chloroquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAQFLSUGWLYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383456 | |

| Record name | 6-bromo-2-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287176-62-9 | |

| Record name | 6-bromo-2-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-chloroquinoline-4-carboxylic acid: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloroquinoline-4-carboxylic acid is a halogenated quinoline derivative with a molecular formula of C₁₀H₅BrClNO₂ and a molar mass of 286.51 g/mol . Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, exhibiting anticancer, antiviral, antibacterial, and antimalarial properties. This technical guide provides a comprehensive overview of the known properties, potential synthetic routes, and prospective biological activities of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 287176-62-9 | [1] |

| Molecular Formula | C₁₀H₅BrClNO₂ | |

| Molar Mass | 286.51 g/mol | |

| Melting Point | ~200 °C (decomposition) | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Insoluble in water; Soluble in organic solvents |

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Purification

Proposed Synthetic Pathway via Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of the target molecule, a plausible route would involve the reaction of a 5-bromoisatin derivative with a 2-chloro-substituted carbonyl compound.

Figure 1: Proposed Pfitzinger synthesis of the target compound.

Experimental Protocol (General Pfitzinger Reaction):

-

Reaction Setup: In a round-bottom flask, dissolve the isatin derivative (1 equivalent) in an aqueous solution of a strong base, such as potassium hydroxide.

-

Addition of Carbonyl Compound: To the basic isatin solution, add the carbonyl compound (1.1-1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.

-

Purification: Collect the crude product by filtration and purify by recrystallization from an appropriate solvent or solvent mixture. Common solvents for recrystallization of quinoline derivatives include ethanol, acetic acid, or mixtures with water.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to coupling with adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The carbons attached to the electronegative chlorine and bromine atoms will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

C=C and C=N stretching vibrations of the quinoline ring in the 1400-1600 cm⁻¹ region.

-

C-Cl and C-Br stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the mass of the compound (m/z ≈ 285, 287, 289 due to isotopes of Br and Cl). The fragmentation pattern is expected to involve the loss of the carboxylic acid group (CO₂H), as well as halogen atoms.

Potential Biological Activity and Experimental Protocols

Quinoline derivatives are known to possess a wide range of biological activities. Based on the structural features of this compound, several potential biological targets and activities can be postulated.

Antiviral Activity (DHODH Inhibition)

Many quinoline carboxylic acids have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for viral replication.

Figure 2: Proposed mechanism of DHODH inhibition.

Experimental Protocol (DHODH Inhibition Assay):

A common method to assess DHODH inhibition is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate by DHODH.

-

Reaction Mixture: Prepare a reaction buffer containing the DHODH enzyme, the substrate dihydroorotate, and the electron acceptor DCIP.

-

Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time. The rate of absorbance decrease is proportional to the DHODH activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anticancer Activity (Kinase Inhibition)

Substituted quinolines are also known to inhibit various protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.

Figure 3: General mechanism of kinase inhibition.

Experimental Protocol (In Vitro Kinase Assay):

Commercially available kinase assay kits (e.g., ADP-Glo™) can be used to determine the inhibitory activity of the compound against specific kinases.

-

Reaction Setup: In a multi-well plate, combine the kinase enzyme, a specific substrate peptide, and ATP in a suitable reaction buffer.

-

Inhibitor Addition: Add serial dilutions of the test compound.

-

Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and add a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of ADP produced (an indicator of kinase activity).

-

Data Analysis: Measure the signal and calculate the IC₅₀ value of the test compound.

Cytotoxicity Assay

To assess the general cytotoxic effect of the compound on cancer cell lines, a standard MTT or similar cell viability assay can be performed.

Experimental Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known biologically active quinolines suggests potential as an antiviral or anticancer agent, possibly through the inhibition of key enzymes like DHODH or protein kinases. This technical guide provides a foundation for researchers to explore the synthesis, characterization, and biological evaluation of this intriguing molecule. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.

References

In-Depth Technical Guide: Structure Elucidation of 6-Bromo-2-chloroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromo-2-chloroquinoline-4-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The document details its fundamental properties, a plausible synthetic route, and an in-depth analysis of its predicted spectroscopic data.

Compound Identity and Physicochemical Properties

This compound is a substituted quinoline derivative. The presence of bromo, chloro, and carboxylic acid functional groups on the quinoline scaffold makes it a versatile intermediate for further chemical modifications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅BrClNO₂ | N/A |

| Molecular Weight | 286.51 g/mol | N/A |

| CAS Number | 287176-62-9 | [1] |

| Appearance | Predicted to be a solid | N/A |

| Melting Point | 200 °C (with decomposition) | [1] |

| Solubility | Expected to be soluble in polar organic solvents | N/A |

Predicted Spectroscopic Data for Structure Confirmation

Due to the limited availability of experimental spectra in public databases, the following data is predicted based on established principles of NMR, IR, and Mass Spectrometry for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | Broad Singlet | 1H | -COOH |

| ~8.40 | Doublet | 1H | H-5 |

| ~8.15 | Doublet | 1H | H-8 |

| ~7.90 | Doublet of Doublets | 1H | H-7 |

| ~7.60 | Singlet | 1H | H-3 |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C-4 (-COOH) |

| ~152.0 | C-2 |

| ~148.0 | C-8a |

| ~138.0 | C-4a |

| ~133.0 | C-7 |

| ~130.0 | C-5 |

| ~125.0 | C-8 |

| ~122.0 | C-6 |

| ~120.0 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1700-1725 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1550-1600 | Medium | C=C and C=N stretching (Quinoline ring) |

| ~1200-1300 | Medium | C-O stretch (Carboxylic acid) |

| ~1050-1100 | Medium | C-Cl stretch |

| ~600-700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Predicted Fragmentation Pattern (Electron Ionization - EI)

| m/z | Assignment |

| 285/287/289 | [M]⁺ (Molecular ion peak cluster) |

| 268/270/272 | [M-OH]⁺ |

| 240/242/244 | [M-COOH]⁺ |

| 205/207 | [M-COOH-Cl]⁺ |

Synthesis Pathway: Pfitzinger Reaction

A plausible and efficient method for the synthesis of this compound is the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base.

Caption: Proposed synthesis of this compound via the Pfitzinger reaction.

Detailed Experimental Protocol

Materials:

-

5-Bromoisatin

-

Ethyl 2-chloroacetoacetate

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) (concentrated)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3 equivalents) in a 1:1 mixture of ethanol and water.

-

To this basic solution, add 5-bromoisatin (1 equivalent) and ethyl 2-chloroacetoacetate (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizing the Structure and Fragmentation

Caption: Chemical structure of this compound.

Caption: Predicted major fragmentation pathway in Mass Spectrometry.

Safety and Handling

This compound is expected to be an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Disclaimer: The spectroscopic data presented in this document are predicted and should be confirmed by experimental analysis. The proposed synthesis protocol is based on established chemical reactions and may require optimization. Always follow standard laboratory safety procedures.

References

In-Depth Technical Guide: 6-Bromo-2-chloroquinoline-4-carboxylic acid

CAS Number: 287176-62-9

Introduction

6-Bromo-2-chloroquinoline-4-carboxylic acid is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic structure found in a wide array of natural products and synthetic compounds with significant biological activities. This structural motif is a key component in various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The presence of bromine and chlorine atoms, along with a carboxylic acid group, on the quinoline core suggests that this compound could be a valuable intermediate in medicinal chemistry and drug discovery, potentially serving as a building block for more complex molecules with specific therapeutic properties.

This technical guide provides a summary of the available data for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Limited quantitative data for this compound is available from public sources. The following table summarizes the key physicochemical properties that have been reported.

| Property | Value | Source |

| CAS Number | 287176-62-9 | |

| Molecular Formula | C₁₀H₅BrClNO₂ | N/A |

| Molecular Weight | 286.51 g/mol | N/A |

| Melting Point | 200 °C (decomposes) | |

| LogP | 3.34890 | |

| Polar Surface Area (PSA) | 50.19 Ų |

Synthesis and Experimental Protocols

General Synthetic Workflow for a Chloroquinoline Carboxylic Acid Derivative

The synthesis of a chloroquinoline carboxylic acid derivative typically involves a multi-step process, often starting from an appropriately substituted aniline. A common approach is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic acid derivative, followed by cyclization and subsequent chemical modifications.

Caption: Generalized workflow for the synthesis of a chloroquinoline derivative.

Biological Activity and Drug Development Applications

There is no specific quantitative biological data, such as IC50 values, or information regarding the mechanism of action or involvement in signaling pathways for this compound found in the searched literature.

However, the quinoline-4-carboxylic acid scaffold is a known pharmacophore with a broad range of biological activities. Derivatives of this core structure have been investigated for various therapeutic applications, including:

-

Antiviral Agents: Certain quinoline-4-carboxylic acid analogues have shown potent antiviral activity by inhibiting host enzymes essential for viral replication.

-

Anticancer Agents: The quinoline ring system is present in several anticancer drugs, and novel derivatives are continuously being explored for their potential to inhibit cancer cell growth through various mechanisms, such as kinase inhibition or interaction with DNA.

-

Antibacterial Agents: Quinolone and fluoroquinolone antibiotics, which contain a related 4-oxo-quinoline-3-carboxylic acid core, are a major class of antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.

Given the structural features of this compound, it is plausible that this compound or its derivatives could exhibit biological activity. However, without experimental data, its specific properties and potential applications remain speculative.

Conclusion

This compound, identified by CAS number 287176-62-9, is a chemical compound for which there is limited publicly available technical information. While its basic physicochemical properties are known, detailed experimental protocols for its synthesis and comprehensive data on its biological activities are lacking. Based on the known pharmacological importance of the quinoline-4-carboxylic acid scaffold, this compound represents a potential starting point for the design and synthesis of novel molecules for drug discovery and development. Further research is required to elucidate its synthetic pathways, biological properties, and potential therapeutic applications.

An In-depth Technical Guide to 6-Bromo-2-chloroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinoline-4-carboxylic acid, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a plausible synthetic route with experimental protocols, and explores its potential applications in research and drug development, particularly in the context of anticancer agent discovery.

Core Compound Properties

This compound is a polysubstituted quinoline, a heterocyclic scaffold prevalent in numerous biologically active compounds. The presence of bromo and chloro substituents, along with a carboxylic acid moiety, offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of diverse compound libraries.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 286.51 g/mol | [1] |

| Molecular Formula | C₁₀H₅BrClNO₂ | [1] |

| CAS Number | 287176-62-9 | [1] |

| Melting Point | 200 °C (decomposition) | [1] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of quinoline-4-carboxylic acids, such as the Doebner-von Miller reaction or the Pfitzinger reaction. The following proposed synthesis is a multi-step process starting from readily available precursors.

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway involves the construction of the quinoline core followed by functional group manipulations.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid

This step utilizes the Doebner reaction, a well-established method for synthesizing quinoline-4-carboxylic acids.

-

Materials: 4-Bromoaniline, Pyruvic acid, Benzaldehyde, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in ethanol.

-

To this solution, add pyruvic acid (1.1 equivalents) and benzaldehyde (1.1 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-bromo-2-phenylquinoline-4-carboxylic acid.

-

Step 2: Synthesis of 6-Bromo-2-chloro-4-(trichloromethyl)quinoline

This step involves a chlorination reaction to introduce the chloro substituent at the 2-position and convert the carboxylic acid to a trichloromethyl group.

-

Materials: 6-Bromo-2-phenylquinoline-4-carboxylic acid, Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap, add 6-bromo-2-phenylquinoline-4-carboxylic acid (1 equivalent).

-

Carefully add phosphorus pentachloride (2.5 equivalents) and phosphorus oxychloride (as solvent).

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-2-chloro-4-(trichloromethyl)quinoline.

-

Step 3: Synthesis of this compound

The final step is the hydrolysis of the trichloromethyl group to the desired carboxylic acid.

-

Materials: 6-Bromo-2-chloro-4-(trichloromethyl)quinoline, Sulfuric acid (aqueous solution).

-

Procedure:

-

To the crude 6-bromo-2-chloro-4-(trichloromethyl)quinoline, add a 70-80% aqueous solution of sulfuric acid.

-

Heat the mixture at 120-140 °C for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water.

-

The solid product will precipitate. Collect the precipitate by filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the aromatic C-H and C=C stretching vibrations.

-

Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, and nitrogen, further confirming the molecular formula.

Applications in Research and Drug Development

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

Potential as an Anticancer Agent Intermediate

The quinoline core is present in several approved and investigational anticancer drugs. The bromo and chloro substituents on this compound can serve as handles for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce diverse functionalities and explore structure-activity relationships (SAR).

Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, structurally related quinazoline derivatives have shown inhibitory activity against Aurora A kinase, a crucial enzyme in cell cycle progression.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of similar quinoline and quinazoline derivatives, it is plausible that compounds derived from this compound could target signaling pathways critical for cancer cell proliferation and survival. A hypothetical signaling pathway that could be targeted is the Aurora A kinase pathway, which plays a vital role in mitosis.

In this speculative model, a derivative of this compound could act as an inhibitor of Aurora A kinase. This inhibition would disrupt critical mitotic processes such as centrosome maturation and spindle assembly, leading to mitotic arrest and ultimately apoptosis in cancer cells.

Experimental Workflow for Biological Evaluation

To assess the potential of this compound and its derivatives as anticancer agents, a structured experimental workflow is necessary.

This workflow begins with the synthesis of a library of derivatives from the core scaffold. These compounds are then screened for their cytotoxic effects on various cancer cell lines to determine their half-maximal inhibitory concentrations (IC₅₀). Promising candidates would then be subjected to more detailed mechanistic studies, including kinase inhibition assays, cell cycle analysis, and apoptosis assays, to elucidate their mode of action. Finally, the most potent and selective compounds would be evaluated in preclinical animal models to assess their in vivo efficacy.

Conclusion

This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its polysubstituted quinoline structure provides a solid foundation for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. The synthetic and experimental frameworks provided in this guide offer a roadmap for researchers and drug development professionals to explore the full potential of this intriguing molecule and its derivatives in the quest for new and effective therapies.

References

An In-Depth Technical Guide to 6-Bromo-2-chloroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinoline-4-carboxylic acid, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic route, and explores its potential biological activities based on the known pharmacology of the broader class of quinoline-4-carboxylic acids.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 287176-62-9 | Chemsrc |

| Molecular Formula | C₁₀H₅BrClNO₂ | Chemsrc |

| Molecular Weight | 286.51 g/mol | Chemsrc |

| Melting Point | 200 °C (decomposition) | Chemsrc |

| Appearance | Not available | - |

| Solubility | Not available | - |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible and established method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction .[1][2][3] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.

Proposed Synthetic Pathway via Pfitzinger Reaction

The synthesis of this compound can be envisioned through a multi-step process starting from 5-bromoisatin.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general principles of the Pfitzinger reaction and subsequent chlorination. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromoisatin (1 equivalent) in an aqueous solution of potassium hydroxide (3 equivalents).

-

Addition of Carbonyl Compound: To the resulting solution of the potassium salt of 5-bromo-2-aminophenylglyoxylic acid, add pyruvic acid (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-bromo-2-hydroxyquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization.

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube.

-

Chlorination: To the flask, add 6-bromo-2-hydroxyquinoline-4-carboxylic acid (1 equivalent) and an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Purification: The resulting precipitate is filtered, washed thoroughly with water, and dried to afford the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a range of biological activities.[4][5][6][7] A prominent target for this class of compounds is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][8] Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells such as cancer cells.[8]

Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway

The following diagram illustrates the role of DHODH in the pyrimidine biosynthesis pathway and the effect of its inhibition by a quinoline-4-carboxylic acid derivative.

Caption: Inhibition of DHODH by a quinoline-4-carboxylic acid derivative.

Other potential mechanisms of action for quinoline derivatives include the inhibition of sirtuin 3 (SIRT3) and modulation of the NF-κB signaling pathway, which are both implicated in cancer and inflammatory diseases.[5][9]

Conclusion

This compound is a synthetic heterocyclic compound with potential for further investigation in drug discovery. Its structural similarity to known inhibitors of key cellular pathways, such as DHODH, suggests it may possess valuable biological activities. The synthetic route outlined provides a basis for its preparation, enabling further studies into its pharmacological profile. Researchers and drug development professionals may find this compound to be a valuable building block or lead candidate in the development of novel therapeutics.

References

- 1. Pfitzinger Reaction [drugfuture.com]

- 2. benchchem.com [benchchem.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 6-Bromo-2-chloroquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from the readily available starting material, 6-Bromoisatin. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step reaction sequence. The strategy involves the construction of the quinoline core via a Pfitzinger reaction, followed by a chlorination step.

The proposed synthetic route is as follows:

-

Pfitzinger Reaction: Condensation of 6-Bromoisatin with a suitable carbonyl compound to yield 6-Bromo-2-hydroxyquinoline-4-carboxylic acid.

-

Chlorination: Conversion of the 2-hydroxy group of the quinoline ring to a chloro group using a standard chlorinating agent to afford the final product, this compound.

This approach leverages well-established named reactions in heterocyclic chemistry, ensuring a reproducible and scalable synthesis.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: Synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid via Pfitzinger Reaction

The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin or its derivatives.[1] In this step, 6-Bromoisatin is reacted with a carbonyl compound in the presence of a strong base to form the corresponding 6-bromo-2-hydroxyquinoline-4-carboxylic acid. The Halberkann variant of the Pfitzinger reaction, which utilizes N-acyl isatins, is known to produce 2-hydroxy-quinoline-4-carboxylic acids.[2] A similar outcome can be anticipated with 6-Bromoisatin under appropriate conditions.

Detailed Experimental Protocol:

A solution of potassium hydroxide (0.2 mol) is prepared in ethanol (25 ml). To this, 6-Bromoisatin (0.07 mol) and a suitable ketone (0.07 mol) are added. The reaction mixture is refluxed for 24 hours. After completion of the reaction, the solvent is distilled off, and water is added to the residue. Any neutral impurities are removed by extraction with diethyl ether. The aqueous layer is then acidified with acetic acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 6-Bromo-2-hydroxyquinoline-4-carboxylic acid.[3]

| Parameter | Value | Reference |

| Starting Material | 6-Bromoisatin | [2] |

| Reagents | Ketone, Potassium Hydroxide, Ethanol, Water, Acetic Acid | [3] |

| Reaction Time | 24 hours | [3] |

| Reaction Temperature | Reflux | [3] |

| Product | 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | [2] |

| Typical Yield | Moderate to Good | [3] |

Step 2: Synthesis of this compound via Chlorination

The conversion of the 2-hydroxyquinoline derivative to the 2-chloroquinoline is a crucial step to arrive at the final product. This transformation is typically achieved by treating the hydroxy compound with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Detailed Experimental Protocol:

6-Bromo-2-hydroxyquinoline-4-carboxylic acid (13.6 mmol) is mixed with phosphorus oxychloride (25 mL). The mixture is heated to reflux and maintained at this temperature for 24 hours. After the reaction is complete, the mixture is cooled and carefully poured into crushed ice (300 g) to quench the excess POCl₃. The resulting precipitate is collected by filtration, washed thoroughly with deionized water, and dried under vacuum to give this compound as a solid.[4] An alternative protocol suggests refluxing for a shorter duration of 1 hour, followed by removal of excess POCl₃ by rotary evaporation and neutralization with a saturated aqueous solution of sodium bicarbonate to a pH of 4-5 before filtration.[4]

| Parameter | Value | Reference |

| Starting Material | 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | [4] |

| Reagents | Phosphorus oxychloride (POCl₃) | [4] |

| Reaction Time | 1 - 24 hours | [4] |

| Reaction Temperature | Reflux | [4] |

| Product | This compound | [4] |

| Reported Yield | 87.5% | [4] |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound starting from 6-Bromoisatin. The described methodologies are based on well-established chemical transformations, providing a reliable foundation for researchers in the fields of organic synthesis and drug development. The provided experimental details and quantitative data serve as a practical resource for the laboratory preparation of this important heterocyclic compound.

References

The Research Frontier: Unlocking the Potential of 6-Bromo-2-chloroquinoline-4-carboxylic acid in Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloroquinoline-4-carboxylic acid is a halogenated quinoline derivative that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its rigid, heterocyclic core, substituted with reactive chloro and bromo moieties and a carboxylic acid handle, presents a unique scaffold for the synthesis of a diverse array of novel compounds. While direct, in-depth research on the specific biological activities of this compound is not extensively documented in publicly available literature, its structural features strongly suggest its potential as a key intermediate in the development of new therapeutic agents and functional materials.

This technical guide will explore the inferred potential applications of this compound by examining the established roles of related quinoline-4-carboxylic acid derivatives. It will also outline a logical workflow for researchers to systematically investigate its synthetic potential and biological significance.

Core Chemical Properties and Reactivity

The chemical structure of this compound offers multiple points for chemical modification, making it a highly valuable starting material for combinatorial chemistry and targeted synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrClNO₂ | ChemSrc |

| Molecular Weight | 286.51 g/mol | Benchchem[1] |

| CAS Number | 287176-62-9 | ChemSrc |

The key reactive sites of the molecule are:

-

2-Chloro Position: Susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups such as amines, alcohols, and thiols. This is a common strategy for building libraries of potential drug candidates.

-

4-Carboxylic Acid Group: Can be readily converted into esters, amides, or other derivatives. Amide coupling with a diverse range of amines is a particularly powerful method for exploring new chemical space and modulating physicochemical properties.

-

6-Bromo Position: Offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds to introduce further complexity.

Inferred Potential Applications in Medicinal Chemistry

Based on the well-documented biological activities of structurally similar quinoline derivatives, this compound is a promising scaffold for the discovery of new drugs in several therapeutic areas. The quinoline core is a known pharmacophore found in numerous approved drugs.

Anticancer Agents

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase II and the disruption of microtubule polymerization. The introduction of different substituents on the quinoline ring can modulate this activity and selectivity towards specific cancer cell lines.

Antimicrobial Agents

The quinoline scaffold is central to a number of antibacterial and antifungal drugs. Halogenated quinolines, in particular, have shown significant antimicrobial properties. Derivatives of this compound could be synthesized and screened for activity against a panel of pathogenic bacteria and fungi.

Antiviral Agents

Certain quinoline-based compounds have demonstrated efficacy as antiviral agents, including against HIV and other viruses. The potential for derivatization of this compound allows for the systematic exploration of structure-activity relationships to develop novel antiviral candidates.

A Proposed Research Workflow

Given the limited direct data on this compound, a structured research plan is essential to unlock its potential. The following workflow outlines a logical progression from chemical synthesis to biological evaluation.

Experimental Protocols: A General Approach to Derivatization

General Procedure for Amide Library Synthesis

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a tertiary amine base (e.g., DIPEA or triethylamine) (2.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

-

Reactant Mixture: In a sealed reaction vessel, combine this compound (or its corresponding ester) (1.0 eq), the desired nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol) (1.5-2.0 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (e.g., DMSO or NMP).

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature will depend on the reactivity of the nucleophile.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and adjust the pH to precipitate the product or facilitate extraction with an organic solvent. The crude product is then purified by standard methods such as column chromatography.

Conclusion

This compound represents a chemical scaffold with considerable untapped potential. While direct biological data is currently scarce, its structural analogy to a wide range of biologically active quinolines makes it a compelling starting point for new drug discovery programs. The synthetic handles present on the molecule allow for the creation of large and diverse chemical libraries, which can then be screened for a variety of therapeutic activities. The logical research workflow and general experimental protocols outlined in this guide provide a framework for researchers to systematically explore the chemical space around this promising building block and potentially uncover the next generation of quinoline-based therapeutics.

References

6-Bromo-2-chloroquinoline-4-carboxylic acid: A Technical Review of Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-2-chloroquinoline-4-carboxylic acid is a halogenated heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial properties.[1][2] The presence of bromo and chloro substituents, along with a carboxylic acid moiety, provides multiple reactive sites for further chemical modification, making this compound a valuable scaffold and building block in the design and synthesis of novel therapeutic agents.[3] This technical guide provides a comprehensive review of the available literature on its synthesis, physicochemical properties, and potential applications, with a focus on data-driven insights and experimental methodologies.

Physicochemical and Spectroscopic Data

While detailed experimental data for this specific molecule is sparse in the literature, its fundamental properties and expected spectroscopic characteristics can be compiled and predicted based on available information and the analysis of its functional groups.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 287176-62-9 | [4] |

| Molecular Formula | C₁₀H₅BrClNO₂ | [5][6] |

| Molecular Weight | 286.51 g/mol | [5] |

| Melting Point | 200 °C (decomposition) | [4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |[5] |

Table 2: Predicted and Theoretical Spectroscopic Data

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12 δ (singlet, broad)[7] |

| Aromatic Protons (quinoline ring) | 7.5 - 8.5 δ (multiplets) | |

| ¹³C NMR | Carboxyl Carbon (-C OOH) | 165 - 185 δ[7] |

| Aromatic Carbons | 115 - 150 δ | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (very broad)[8][9] |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 cm⁻¹ (strong, sharp)[8][9] | |

| C=C & C=N Stretch (Aromatic) | 1600 - 1450 cm⁻¹ | |

| C-Br Stretch | 680 - 515 cm⁻¹ | |

| C-Cl Stretch | 850 - 550 cm⁻¹ | |

| Mass Spectrometry | Monoisotopic Mass | 284.91922 Da[5][6] |

| | Isotopic Pattern | Characteristic pattern due to presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.[10] |

Synthesis and Experimental Protocols

The most established method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound under basic conditions.[11][12]

Figure 1. Proposed synthetic workflow for this compound via a modified Pfitzinger reaction.

Generalized Experimental Protocol: Pfitzinger Synthesis

This protocol is a generalized procedure based on methodologies for synthesizing similar quinoline-4-carboxylic acid derivatives.[12]

-

Isatin Ring Opening: Dissolve 6-bromoisatin (1 equivalent) in an aqueous solution of potassium hydroxide (2-3 equivalents) in a round-bottom flask. Stir the mixture at room temperature for approximately 1 hour or until the color changes, indicating the formation of the potassium salt of 2-amino-5-bromophenylglyoxylic acid.

-

Condensation: To the resulting solution, add 1,1,3-trichloroacetone (1.1 equivalents) dropwise.

-

Cyclization: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into cold water. Acidify the solution with a dilute acid (e.g., HCl) to a pH of 4-5 to precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the purified this compound.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed through a standard analytical workflow.

Figure 2. Standard experimental workflow for the purification and structural characterization of the target compound.

Potential Biological and Therapeutic Applications

While this compound has not been extensively studied for its biological activity, the quinoline-4-carboxylic acid scaffold is a "privileged structure" in drug discovery. Derivatives have shown promise in several therapeutic areas.

-

Antiproliferative and Anticancer Activity: Numerous quinoline-4-carboxylic acid derivatives exhibit cytotoxic effects against various cancer cell lines.[1] Some have been investigated as inhibitors of sirtuins (e.g., SIRT3), which are involved in cancer cell metabolism and proliferation.[13] The structural features of the title compound make it a candidate for development as an anticancer agent.

-

Anti-inflammatory Agents: Certain quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory properties in cellular assays, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

-

Enzyme Inhibition: The quinoline-4-carboxylic acid moiety is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[14] This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH a key target in oncology and immunology.

Figure 3. Signaling pathway showing the potential mechanism of action for quinoline-4-carboxylic acid derivatives as DHODH inhibitors.

-

Antileishmanial Agents: Recent in silico studies have identified 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents, with N-myristoyltransferase (NMT) being a promising molecular target.[15] This suggests a possible application in treating neglected tropical diseases.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential as a building block for drug discovery. Based on the well-documented biological activities of structurally related quinoline derivatives, this molecule represents a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and infectious diseases. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound and its derivatives to fully unlock their therapeutic potential.

References

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Bromoisoquinoline-4-carboxylic Acid|CAS 2387341-37-7 [benchchem.com]

- 4. CAS#:287176-62-9 | this compound | Chemsrc [chemsrc.com]

- 5. 6-Bromo-4-chloroquinoline-2-carboxylic acid | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 6-bromo-4-chloroquinoline-2-carboxylic acid (C10H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 14. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

In-Depth Technical Guide: Safety and Handling of 6-Bromo-2-chloroquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Bromo-2-chloroquinoline-4-carboxylic acid (CAS No. 287176-62-9). The information presented is intended to support laboratory safety protocols and to ensure the responsible use of this compound in research and development.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 287176-62-9 |

| Molecular Formula | C₁₀H₅BrClNO₂ |

| Molecular Weight | 286.51 g/mol |

| Melting Point | 200 °C (decomposes)[1] |

| Appearance | Not specified (likely a solid) |

| Solubility | Not specified |

Hazard Identification and Classification

GHS Classification:

This compound is classified as highly toxic. The GHS pictograms and hazard statements are summarized below.

| GHS Pictogram | Hazard Class | Hazard Statement |

|

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[2] |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[2] | |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[2] | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Precautionary Statements: [2]

-

Prevention: P261, P264, P270, P271, P280

-

Response: P302+P352, P304+P340, P310, P330, P361

-

Storage: P403+P233, P405

-

Disposal: P501

Safe Handling and Storage

Strict adherence to safety protocols is essential when handling this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection:

-

Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

A lab coat or chemical-resistant apron should be worn.

-

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[1]

Handling Procedures:

-

Avoid breathing dust, vapor, mist, or gas.[1]

-

Avoid contact with skin and eyes.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures:

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: In a fire, hazardous decomposition products may be released, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3). Ensure adequate ventilation.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Experimental Protocols and Applications

General Synthetic Workflow:

The synthesis of quinoline carboxylic acids often involves cyclization reactions. A common method is the Gould-Jacobs reaction.

Caption: Generalized workflow for the synthesis of quinoline carboxylic acids.

Note: This is a representative workflow. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

Logical Flow for Safe Handling

A systematic approach is necessary for the safe handling of this toxic compound, from acquisition to disposal.

Caption: Logical workflow for the safe handling of toxic chemical compounds.

Signaling Pathways

Currently, there is no specific information available in the searched literature that implicates this compound in any particular signaling pathway. Quinolone derivatives, in general, are known to have a wide range of biological activities and can interact with various cellular targets, but further research is needed to elucidate the specific mechanisms of this compound.

Disposal Considerations

All waste materials containing this compound must be handled as hazardous waste.

-

Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.

-

Do not dispose of it down the drain or in the regular trash.

-

Use a licensed professional waste disposal service.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound from their supplier before use. All laboratory personnel must be trained in the proper handling of hazardous materials.

References

Spectroscopic Analysis of 6-Bromo-2-chloroquinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 6-Bromo-2-chloroquinoline-4-carboxylic acid (CAS Number: 287176-62-9). Due to the limited availability of direct experimental spectra in the public domain, this document focuses on predicted spectroscopic characteristics based on the analysis of its functional groups and data from structurally similar compounds. This guide is intended to assist researchers in the identification and characterization of this molecule.

Molecular Structure and General Properties

Molecular Formula: C₁₀H₅BrClNO₂ Molecular Weight: 286.51 g/mol Melting Point: 200 °C (decomposes)[1]

The structure of this compound incorporates a quinoline core, a carboxylic acid group at position 4, a bromine atom at position 6, and a chlorine atom at position 2. These features will dictate its characteristic spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | COOH |

| ~8.4 - 8.6 | Doublet | 1H | H5 |

| ~8.2 - 8.4 | Singlet | 1H | H3 |

| ~8.0 - 8.2 | Doublet of Doublets | 1H | H7 |

| ~7.8 - 8.0 | Doublet | 1H | H8 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~150 - 155 | C2 (C-Cl) |

| ~145 - 150 | C8a |

| ~138 - 142 | C4 (C-COOH) |

| ~135 - 138 | C7 |

| ~130 - 135 | C5 |

| ~125 - 130 | C4a |

| ~122 - 126 | C8 |

| ~120 - 125 | C6 (C-Br) |

| ~118 - 122 | C3 |

Note: Quaternary carbon signals are expected to be weaker.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[2][3][4][5] |

| ~1700-1725 | Strong | C=O stretch (Carboxylic acid)[3][4][5] |

| ~1550-1620 | Medium-Strong | C=C and C=N stretching (Quinoline ring) |

| ~1200-1300 | Strong | C-O stretch (Carboxylic acid)[4] |

| ~1000-1100 | Medium | C-Cl stretch |

| ~800-900 | Strong | C-H out-of-plane bending (Aromatic) |

| ~600-700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 285/287/289 | [M]⁺∙ Molecular ion peak with characteristic isotopic pattern for Br and Cl. |

| 268/270/272 | [M-OH]⁺ |

| 240/242/244 | [M-COOH]⁺ |

| 206/208 | [M-Br]⁺ |

| 250/252 | [M-Cl]⁺ |

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) will result in a complex isotopic pattern for the molecular ion and fragments containing these halogens.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a suitable solvent for quinoline carboxylic acids.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Reference: TMS at 0 ppm.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder.

-

Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction and Ionization:

-

Technique: Electrospray ionization (ESI) is suitable for this polar, acidic compound.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better sensitivity.

-

-

Mass Analysis:

-

Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements and resolve the isotopic patterns.

-

Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-500.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain structural information from the fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Unraveling the Potential of 6-Bromo-2-chloroquinoline-4-carboxylic acid: A Look into the Mechanism of Action of Quinoline-4-carboxylic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While specific mechanistic data for 6-Bromo-2-chloroquinoline-4-carboxylic acid remains to be elucidated, this compound belongs to the well-established class of quinoline-4-carboxylic acids, known for their significant biological activities. Extensive research into this chemical scaffold has revealed a primary mechanism of action revolving around the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH). This guide will delve into the core mechanism of action attributed to the quinoline-4-carboxylic acid class, providing a foundational understanding for researchers exploring the potential of derivatives such as this compound.

The Central Target: Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that plays a pivotal role in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA. By catalyzing the oxidation of dihydroorotate to orotate, DHODH serves as a critical checkpoint in this metabolic cascade.[1]

The inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which in turn stalls DNA and RNA synthesis. This disruption of nucleic acid production has profound effects on rapidly proliferating cells, making DHODH an attractive therapeutic target for a range of diseases. The consequences of DHODH inhibition include antiviral, anticancer, immunosuppressive, and antiproliferative effects.[1][2]

The Quinoline-4-Carboxylic Acid Scaffold as DHODH Inhibitors

The quinoline-4-carboxylic acid core is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs and has been extensively explored for other therapeutic applications. Notably, derivatives of this scaffold have emerged as potent inhibitors of human DHODH.[1][2] The mechanism of inhibition involves the binding of these molecules to the ubiquinone-binding site of the DHODH enzyme, thereby blocking its catalytic function.

Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the inhibitory potency of these compounds. Key structural elements of the quinoline-4-carboxylic acid scaffold that contribute to DHODH inhibition include:

-

The Carboxylic Acid Group: This functional group is crucial for binding to the enzyme's active site, often forming key interactions with amino acid residues.

-

The Quinoline Core: This bicyclic aromatic system serves as a rigid scaffold for the presentation of other functional groups.

-

Substituents on the Quinoline Ring: Modifications at various positions of the quinoline ring can significantly influence the compound's affinity for DHODH. For example, the presence of a halogen, such as fluorine, at the 6-position has been shown to enhance inhibitory activity in some analogs.[1][3][4]

The following Graphviz diagram illustrates the central role of DHODH in the pyrimidine biosynthesis pathway and the point of inhibition by quinoline-4-carboxylic acid derivatives.

References

- 1. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Collection - SAR-Based Optimization of a 4âQuinoline Carboxylic Acid Analogue with Potent Antiviral Activity - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

Biological Activity Screening of 6-Bromo-2-chloroquinoline-4-carboxylic acid: A Technical Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases has yielded no specific biological activity data (e.g., IC50 or MIC values) for the compound 6-Bromo-2-chloroquinoline-4-carboxylic acid. This technical guide, therefore, outlines a recommended screening protocol and discusses potential biological activities based on the known properties of structurally related quinoline-4-carboxylic acid and 6-bromoquinoline derivatives. The quantitative data presented in the tables are illustrative examples from studies on analogous compounds and should not be attributed to this compound.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, forming the backbone of numerous therapeutic agents. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, with modifications to its core leading to diverse biological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.

The subject of this guide, this compound, possesses several key structural features that suggest potential for significant biological activity:

-

Quinoline-4-carboxylic Acid Core: This moiety is a known pharmacophore. For instance, it is a key feature of dihydroorotate dehydrogenase (DHODH) inhibitors, which have shown antiproliferative properties.

-

Halogenation (Bromo and Chloro Substituents): The presence of halogens can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, bromine and chlorine atoms can participate in halogen bonding and other interactions with biological targets, which can influence binding affinity and activity.

Given these structural characteristics, a primary biological activity screening of this compound would logically focus on its potential as an anticancer and antimicrobial agent. This guide provides a detailed framework for such a screening campaign.

Potential Anticancer Activity Screening

Quinoline derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. A standard initial step in assessing the anticancer potential of a novel compound is to determine its cytotoxicity against a panel of human cancer cell lines.

Data Presentation: Illustrative Cytotoxicity of Related Quinolone/Quinazoline Derivatives

The following table summarizes the cytotoxic activity of various quinoline and quinazoline derivatives against different cancer cell lines to provide a contextual framework for potential results.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 8a (6-Bromo quinazoline derivative) | MCF-7 (Breast) | MTT | 15.85 ± 3.32 | [1] |

| Compound 8a (6-Bromo quinazoline derivative) | SW480 (Colon) | MTT | 17.85 ± 0.92 | [1] |

| Compound 6e (Quinazoline-4-carboxylic acid derivative) | T-24 (Bladder) | Not Specified | 257.87 | [2] |

| Compound 6e (Quinazoline-4-carboxylic acid derivative) | MCF-7 (Breast) | Not Specified | 168.78 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

-

Human cancer cell lines (e.g., MCF-7, SW480, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader